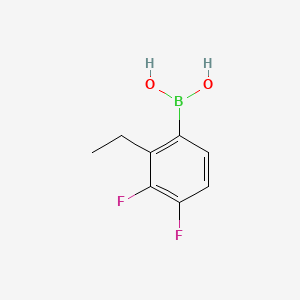

(2-Ethyl-3,4-difluorophenyl)boronic acid

Description

Properties

Molecular Formula |

C8H9BF2O2 |

|---|---|

Molecular Weight |

185.97 g/mol |

IUPAC Name |

(2-ethyl-3,4-difluorophenyl)boronic acid |

InChI |

InChI=1S/C8H9BF2O2/c1-2-5-6(9(12)13)3-4-7(10)8(5)11/h3-4,12-13H,2H2,1H3 |

InChI Key |

LVBOABJFLUKUTL-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)F)CC)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 3,4 Difluorophenyl Boronic Acid

Direct Borylation Approaches

Direct borylation methods involve the formation of a carbon-boron bond directly on the aromatic ring, either by activating a C-H bond or by replacing a leaving group (like a halide) in a C-X bond. These methods are highly valued for their efficiency and atom economy.

Metal-Catalyzed Borylation Strategies

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of C-B bonds with high efficiency and selectivity. Catalysts based on palladium, nickel, copper, and rhodium are prominent in these transformations.

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, represent a robust and widely used method for the synthesis of arylboronic esters from aryl halides or triflates. This approach offers excellent functional group tolerance and generally high yields. For the synthesis of (2-Ethyl-3,4-difluorophenyl)boronic acid, a suitable starting material would be a 1-halo-2-ethyl-3,4-difluorobenzene, such as 1-bromo-2-ethyl-3,4-difluorobenzene.

The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in combination with a phosphine (B1218219) ligand and a base. The choice of ligand is crucial for the efficiency of the catalytic cycle. The resulting boronate ester can then be hydrolyzed to the desired boronic acid.

Proposed Reaction Scheme: A plausible route involves the coupling of 1-bromo-2-ethyl-3,4-difluorobenzene with a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a palladium catalyst and a base.

Table 1: Proposed Conditions for Palladium-Catalyzed Borylation

| Parameter | Condition | Rationale/Reference |

| Aryl Halide | 1-Bromo-2-ethyl-3,4-difluorobenzene | Readily accessible precursor for C-X coupling. |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Common, stable source of boron for Miyaura borylation. |

| Catalyst | Pd(OAc)₂ or PdCl₂(dppf) | Effective palladium sources for borylation reactions. |

| Ligand | SPhos, XPhos, or dppf | Bulky electron-rich phosphine ligands often enhance catalytic activity. |

| Base | KOAc or K₃PO₄ | Anhydrous base is typically required for the reaction. |

| Solvent | Dioxane, Toluene, or THF | Anhydrous aprotic solvents are standard for this transformation. |

| Temperature | 80-110 °C | Elevated temperatures are usually necessary to drive the reaction. |

Nickel catalysts have emerged as a more cost-effective and sometimes more reactive alternative to palladium for C-X borylation reactions. Nickel is particularly effective in activating otherwise unreactive C-Cl and C-O bonds. For the synthesis of this compound, a nickel-catalyzed Miyaura-type borylation of the corresponding aryl halide (e.g., 1-bromo- or 1-chloro-2-ethyl-3,4-difluorobenzene) can be employed. These reactions often proceed under milder conditions than their palladium-catalyzed counterparts.

Research has shown that nickel-catalyzed borylation can be highly efficient for a wide range of aryl and heteroaryl halides, demonstrating broad functional group tolerance. The use of ligands such as dppf or PCy₃ is common in these systems.

Proposed Reaction Scheme: Similar to the palladium-catalyzed route, a nickel catalyst would mediate the coupling of a 2-ethyl-3,4-difluorophenyl halide with a diboron (B99234) reagent.

Table 2: Proposed Conditions for Nickel-Catalyzed Borylation

| Parameter | Condition | Rationale/Reference |

| Aryl Halide | 1-Bromo-2-ethyl-3,4-difluorobenzene | Nickel catalysts are effective for the borylation of aryl bromides. |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Standard boron source. |

| Catalyst | NiCl₂(dppp) or Ni(COD)₂ | Common and effective nickel precatalysts. |

| Ligand | PCy₃ or dppf | Electron-rich and bulky ligands that promote the catalytic cycle. |

| Base | K₃PO₄ or Cs₂CO₃ | Strong inorganic bases are often used. |

| Solvent | THF or Dioxane | Aprotic ethereal solvents are typically employed. |

| Temperature | Room Temperature to 80 °C | Nickel catalysis can often be achieved at lower temperatures. |

Copper catalysis offers another alternative for the synthesis of arylboronic esters. While less common than palladium or nickel for C-X borylation, copper-catalyzed methods are under continuous development. These reactions can sometimes offer different reactivity profiles and may not require the use of expensive phosphine ligands. For instance, copper-catalyzed borylation of aryl halides with diboron reagents has been reported.

A potential route to this compound could involve the copper-catalyzed reaction of a suitable 2-ethyl-3,4-difluorophenyl halide with a diboron reagent.

Table 3: Proposed Conditions for Copper-Catalyzed Borylation

| Parameter | Condition | Rationale/Reference |

| Aryl Halide | 1-Iodo-2-ethyl-3,4-difluorobenzene | Aryl iodides are generally more reactive in copper-catalyzed reactions. |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Common boron source. |

| Catalyst | CuI or Cu(OAc)₂ | Simple and readily available copper salts. |

| Ligand | Phenanthroline or Xantphos (optional) | Ligands can enhance the efficiency and scope of the reaction. |

| Base | K₂CO₃ or NaOtBu | A suitable base is required to facilitate the reaction. |

| Solvent | DMF or DMSO | Polar aprotic solvents are often used in copper catalysis. |

| Temperature | 100-140 °C | Higher temperatures are often necessary for copper-catalyzed borylations. |

Rhodium catalysts are primarily known for their exceptional ability to catalyze the C-H borylation of arenes. This approach is highly attractive as it allows for the direct conversion of C-H bonds into C-B bonds, avoiding the need for pre-halogenated substrates. The synthesis of this compound via this method would start from 1-ethyl-2,3-difluorobenzene (B13223931).

A significant challenge in C-H borylation is controlling the regioselectivity. In many rhodium-catalyzed systems, the borylation occurs at the sterically least hindered position. For 1-ethyl-2,3-difluorobenzene, there are three available C-H bonds. The directing effects of the ethyl group (ortho-, para-directing) and the fluoro groups (ortho-, para-directing) will influence the outcome. Steric hindrance from the ethyl group would likely disfavor borylation at the 6-position. The electronic effects of the fluorine atoms could also play a role.

Proposed Reaction Scheme: Direct C-H borylation of 1-ethyl-2,3-difluorobenzene using a rhodium catalyst and a diboron reagent.

Table 4: Proposed Conditions for Rhodium-Catalyzed C-H Borylation

| Parameter | Condition | Rationale/Reference |

| Arene | 1-Ethyl-2,3-difluorobenzene | The direct C-H activation substrate. |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Common boron source for C-H borylation. |

| Catalyst | [Rh(COD)Cl]₂ | A common rhodium precatalyst. |

| Ligand | dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) | Often used to improve catalyst stability and efficiency. |

| Solvent | Hexane or Cyclohexane | Non-polar, inert solvents are typically used. |

| Temperature | Room Temperature to 100 °C | Reaction conditions can vary depending on substrate reactivity. |

| Expected Product | This compound pinacol ester | The desired product from C-H activation at the 6-position. |

Metal-Free Borylation Techniques

While less common, metal-free borylation methods are an area of growing interest due to the avoidance of potentially toxic and expensive heavy metals. These reactions are often initiated by light (photochemical methods) or proceed through radical intermediates.

For the synthesis of this compound, a potential metal-free approach could involve the photoinduced borylation of an appropriate aryl halide. Recent studies have shown that the direct borylation of haloarenes can be achieved under mild, catalyst-free conditions with visible light irradiation. These reactions are proposed to proceed via the formation of an excited donor-acceptor complex, leading to a single-electron transfer and the generation of an aryl radical intermediate, which is then trapped by the boron source.

The applicability and regioselectivity of such methods for a substrate like 1-bromo-2-ethyl-3,4-difluorobenzene would need experimental verification, but it represents a potentially greener synthetic route.

Precursor-Based Synthesis

One of the most conventional and widely used methods for preparing arylboronic acids involves the reaction of organometallic intermediates with borate (B1201080) esters. nih.gov This approach is highly effective for synthesizing compounds like this compound from an appropriate aryl halide precursor, such as 1-bromo-2-ethyl-3,4-difluorobenzene.

Grignard Reagent Route: The synthesis begins with the formation of a Grignard reagent. This is achieved by reacting the aryl halide with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. chemicalbook.comaroonchande.com The resulting organomagnesium compound, (2-ethyl-3,4-difluorophenyl)magnesium bromide, is a potent nucleophile. This intermediate is then treated with a trialkyl borate, such as trimethyl borate B(OMe)₃ or triisopropyl borate B(O-i-Pr)₃, at low temperatures (e.g., -15°C to -78°C). chemicalbook.comresearchgate.net The reaction forms a boronate ester intermediate, which upon acidic workup (e.g., with HCl or H₂SO₄), hydrolyzes to yield the final this compound. nih.govchemicalbook.com

Organolithium Intermediate Route: Alternatively, an organolithium intermediate can be used. wikipedia.org This is typically formed via a lithium-halogen exchange reaction, where the aryl halide is treated with an alkyllithium reagent, most commonly n-butyllithium (n-BuLi), at very low temperatures (-78°C). nih.govresearchgate.net The resulting (2-ethyl-3,4-difluorophenyl)lithium is then quenched with a borate ester, followed by acidic hydrolysis to afford the boronic acid. nih.govnih.gov Organolithium reagents are generally more reactive than their Grignard counterparts. researchgate.net

The general reaction parameters for these methods are summarized below.

| Parameter | Grignard Method | Organolithium Method |

| Precursor | 1-Bromo-2-ethyl-3,4-difluorobenzene | 1-Bromo- or 1-Iodo-2-ethyl-3,4-difluorobenzene |

| Metal Reagent | Magnesium (Mg) turnings | n-Butyllithium (n-BuLi) |

| Boron Source | Trimethyl borate, Triisopropyl borate | Trimethyl borate, Triisopropyl borate |

| Solvent | THF, Diethyl ether | THF, Diethyl ether |

| Temperature | 0°C to reflux (formation); -78°C to -15°C (borylation) | -78°C (formation and borylation) |

| Workup | Aqueous acid (e.g., HCl, H₂SO₄) | Aqueous acid (e.g., HCl) |

Halogen-boron exchange is a subset of the organometallic routes described above, focusing specifically on the exchange mechanism. This process is particularly efficient when using organolithium reagents for lithium-halogen exchange. The reaction is driven by the formation of a more stable organolithium species. It is extremely fast, often proceeding to completion at temperatures between -60°C and -120°C. wikipedia.org

For the synthesis of this compound, the process would involve reacting 1-iodo- or 1-bromo-2-ethyl-3,4-difluorobenzene with n-BuLi in THF at -78°C. researchgate.net This rapidly generates (2-ethyl-3,4-difluorophenyl)lithium and the corresponding butyl halide. The organolithium intermediate is then immediately trapped with a borate ester like triisopropyl borate. researchgate.net Subsequent hydrolysis with aqueous acid yields the desired boronic acid.

A related method is the halogen-magnesium exchange, which can be facilitated by reagents like isopropylmagnesium chloride (i-PrMgCl). organic-chemistry.orgresearchgate.net This can offer milder conditions compared to direct insertion of magnesium.

Reaction Mechanisms and Pathways Involving 2 Ethyl 3,4 Difluorophenyl Boronic Acid

Cross-Coupling Reaction Mechanistic Studies

Cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org (2-Ethyl-3,4-difluorophenyl)boronic acid serves as the organoboron nucleophile in these reactions, transferring its substituted phenyl group to a metal center.

The Suzuki-Miyaura coupling is the most prominent reaction utilizing this compound. libretexts.orgnih.gov It involves the palladium-catalyzed reaction between the boronic acid and an organohalide (or triflate) to form a biaryl product. The catalytic cycle is a well-studied process involving Pd(0) and Pd(II) intermediates. libretexts.orgyonedalabs.com

The catalytic cycle begins with a coordinatively unsaturated 14-electron Pd(0) complex. libretexts.orgyonedalabs.com

Transmetalation: The subsequent and crucial step is transmetalation, where the (2-ethyl-3,4-difluorophenyl) group is transferred from the boron atom to the Pd(II) center, displacing the halide or another ligand. rsc.org The precise mechanism of this step has been a subject of extensive debate, with two primary pathways being widely considered, both of which are facilitated by a base. nih.govchembites.org

Pathway A (Boronate Pathway): The base (e.g., OH⁻) reacts with this compound to form a more nucleophilic tetracoordinate boronate species, [(2-Ethyl-3,4-difluorophenyl)B(OH)₃]⁻. nih.govresearchgate.netnih.gov This activated boronate then reacts with the [ArPd(L)₂X] complex to transfer the aryl group to the palladium center. nih.govyoutube.com

Pathway B (Hydroxide Pathway): The base reacts with the Pd(II) complex [ArPd(L)₂X] to replace the halide with a hydroxide (B78521) ligand, forming [ArPd(L)₂(OH)]. nih.govchembites.org This palladium hydroxo complex then reacts directly with the neutral this compound. nih.gov

Studies suggest that for reactions conducted in aqueous solvent mixtures with weak bases, the pathway involving the reaction between a palladium hydroxo complex and the neutral boronic acid (Pathway B) is kinetically more favorable and accounts for the majority of product formation. nih.govchembites.org Regardless of the exact pathway, this step results in a new Pd(II) intermediate, trans-[ArPd(L)₂(Ar')], where Ar' is the 2-ethyl-3,4-difluorophenyl group. yonedalabs.com

| Step | Description | Key Intermediates |

| Oxidative Addition | The Pd(0) catalyst inserts into the organohalide (R-X) bond, forming a Pd(II) species. | Pd(0)L₂, trans-[RPd(L)₂X] |

| Transmetalation | The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base. | trans-[RPd(L)₂(Ar')], Boronate anion [Ar'B(OH)₃]⁻ |

| Reductive Elimination | The two organic groups on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. | cis-[RPd(L)₂(Ar')] |

The presence of a base is critical for the success of most Suzuki-Miyaura coupling reactions. deepdyve.comorganic-chemistry.org Its primary role is to activate the boronic acid, increasing its nucleophilicity and facilitating the transmetalation step. researchgate.netyoutube.com The base, typically a hydroxide or carbonate, reacts with the Lewis acidic boronic acid to form an anionic tetracoordinate "ate" complex, or borate (B1201080). researchgate.netdeepdyve.com This borate is significantly more reactive towards transmetalation than the neutral boronic acid. researchgate.netdeepdyve.com

The reaction selectivity can also be influenced by the stoichiometry of the base, especially in competitive reactions between different boronic acids. researchgate.netdeepdyve.com Fewer equivalents of base tend to favor the reaction of the boronic acid with a lower pKa (stronger acid). researchgate.net Common bases used include potassium carbonate, cesium carbonate, sodium hydroxide, and potassium phosphate. youtube.comyoutube.com While essential, the base can also lead to side reactions if the substrates are base-sensitive. libretexts.org

Though the vast majority of Suzuki-Miyaura reactions employ a base, research into base-free approaches exists, often requiring specific conditions or alternative boron reagents. However, for standard couplings with this compound, a base is considered a necessary component for efficient catalytic turnover.

Reductive elimination is the final, product-forming step in the catalytic cycle. libretexts.orgillinois.edu The diorganopalladium(II) intermediate, [ArPd(L)₂(Ar')], first undergoes trans-to-cis isomerization. youtube.com The two organic groups must be in a cis orientation to couple. yonedalabs.com Following isomerization, the C-C bond is formed as the two aryl groups are eliminated from the metal center, yielding the biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle. libretexts.orgyonedalabs.com This step is generally fast and irreversible. The relative rate of reductive elimination can vary depending on the nature of the coupled groups, with aryl-aryl coupling typically being rapid. youtube.com

This compound can also participate in copper-catalyzed cross-coupling reactions, often referred to as Chan-Lam or Chan-Evans-Lam couplings, to form C-O and C-N bonds. researchgate.net These reactions couple arylboronic acids with alcohols, phenols, amines, amides, and other N-H containing compounds. researchgate.netresearchgate.net

The mechanism of the Chan-Lam reaction is less definitively established than the Suzuki-Miyaura coupling. It is generally believed to proceed via a Cu(II) or a Cu(I)/Cu(III) catalytic cycle. A plausible mechanism involves:

Ligand Exchange: The amine or alcohol substrate coordinates to a Cu(II) salt, such as Cu(OAc)₂.

Transmetalation: The this compound transmetalates its aryl group to the copper center, forming an aryl-Cu(II) intermediate.

Reductive Elimination: The aryl group and the heteroatom nucleophile reductively eliminate from a transient Cu(III) species (formed via oxidation) or directly from the Cu(II) center to form the C-N or C-O bond and a Cu(I) or Cu(0) species, respectively.

Reoxidation: The reduced copper species is reoxidized back to the active Cu(II) state by an oxidant, which is often atmospheric oxygen, completing the catalytic cycle. researchgate.net

These reactions are valued for their mild conditions, often running at room temperature and open to the air. researchgate.net Copper catalysis has also been shown to mediate C-C bond formation with specific classes of alkylboronic esters, typically requiring activation of the boron reagent to form an "ate" complex before transmetalation to the copper center. nih.govnih.gov

While palladium is the most common catalyst for cross-coupling with boronic acids, other transition metals such as nickel (Ni) and iron (Fe) have also been developed for these transformations. nih.gov

Nickel-Catalyzed Coupling: Nickel catalysts can be a more cost-effective alternative to palladium and can exhibit unique reactivity, particularly with less reactive electrophiles like aryl chlorides. The mechanism is generally analogous to the palladium-catalyzed cycle, involving Ni(0)/Ni(II) intermediates and the steps of oxidative addition, transmetalation, and reductive elimination. nih.gov

Iron-Catalyzed Coupling: Iron-catalyzed cross-couplings are of great interest due to iron's low cost and low toxicity. The mechanisms of these reactions are often more complex and less understood than their palladium or nickel counterparts. They can proceed through traditional two-electron pathways similar to palladium, but radical pathways involving single-electron transfer (SET) processes are also frequently proposed. nih.gov

The fundamental process in these alternative pathways still relies on the ability of this compound to serve as a competent nucleophilic partner, transferring its aryl group to the respective transition metal center after an initial oxidative addition step. rsc.org

Palladium-Catalyzed Suzuki-Miyaura Coupling Mechanisms

Boronic Acid Catalysis Mechanisms

Arylboronic acids are recognized not only for their role as reagents in cross-coupling reactions but also as effective organocatalysts. rsc.orgnih.gov They can activate hydroxyl-containing functional groups, such as carboxylic acids and alcohols, under mild conditions, promoting transformations with high atom economy by avoiding the need for stoichiometric activating agents. rsc.org The catalytic activity of this compound is governed by the principles of Lewis acidity, coordination, and its ability to form key reactive intermediates.

The catalytic function of boronic acids stems from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. rsc.orgdaneshyari.com This makes boronic acids effective Lewis acids, capable of accepting an electron pair from Lewis bases. daneshyari.comwikipedia.orgpharmiweb.com In an aqueous environment, boronic acids like this compound exist in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized boronate form upon interaction with a Lewis base such as a hydroxide ion. rsc.orgmdpi.comnih.gov

The Lewis acidity of an arylboronic acid is significantly influenced by the substituents on the aromatic ring. nih.gov For this compound, the two fluorine atoms are strongly electron-withdrawing, which increases the electrophilicity and Lewis acidity of the boron center compared to unsubstituted phenylboronic acid. This enhanced acidity can promote stronger coordination with substrates and potentially accelerate catalytic turnovers. nih.gov The ortho-ethyl group, however, introduces steric hindrance around the boron atom, which may influence the coordination geometry and substrate accessibility.

The coordination of the boronic acid to a substrate is the initial step in many catalytic cycles. This interaction can polarize bonds and render the substrate more susceptible to nucleophilic attack. nih.gov

A defining characteristic of boronic acids is their ability to form reversible covalent bonds with nucleophiles, particularly those containing oxygen and nitrogen. rsc.orgnih.gov This reactivity is central to their catalytic and biological applications. rsc.org They readily react with compounds bearing vicinal diol functionalities (1,2-diols) to form stable cyclic boronate esters. rsc.orgwikipedia.orgbath.ac.uk This interaction is dynamic and pH-sensitive; the boronate esters are typically stable at neutral or alkaline pH but can be hydrolyzed under acidic conditions. researchgate.netacs.org

Beyond diols, boronic acids can also form adducts with single hydroxyl groups (e.g., in alcohols or the serine/threonine residues of proteins) and with amines. nih.govnih.gov The interaction with amines can lead to the formation of B-N dative bonds or, in specific contexts, iminoboronates. nih.govnih.gov This reversible bonding allows the boronic acid to act as a temporary protecting or activating group, releasing the substrate or product upon completion of the reaction. bath.ac.uk

| Nucleophile Type | Product | Bond Nature | Reversibility | Key Applications |

| Diols (e.g., sugars) | Cyclic Boronate Ester | Covalent B-O | pH-dependent | Sensing, Self-assembly bath.ac.uk |

| Alcohols, Carboxylic Acids | Acyloxyboron complex | Covalent B-O | Yes | Catalytic Acylation/Alkylation rsc.orgnih.gov |

| Amines, Hydrazines | Iminoboronate | Covalent B-N Dative Bond | Yes | Bioconjugation, Dynamic Chemistry rsc.orgresearchgate.net |

| Serine/Threonine Residues | Tetrahedral Boronate Adduct | Covalent B-O | Yes | Enzyme Inhibition nih.govnih.gov |

Boronic acid catalysis often proceeds through the formation of reactive intermediates that activate a substrate for a subsequent transformation. rsc.orgnih.gov For example, in the amidation of carboxylic acids, the boronic acid reacts with the carboxylic acid to form an acyloxyboronic acid intermediate. rsc.org This intermediate is more electrophilic than the original carboxylic acid, facilitating nucleophilic attack by an amine to form the amide bond. rsc.org The removal of water is often crucial to drive the equilibrium towards the formation of these activated intermediates. rsc.org

Similarly, alcohols can be activated by boronic acids to form carbocation intermediates via dehydration, which can then be trapped by various nucleophiles in reactions like Friedel-Crafts-type alkylations. rsc.orgresearchgate.net The efficiency of these catalytic processes depends on the boronic acid's ability to facilitate the formation and turnover of these key intermediates. nih.gov The electron-deficient nature of this compound likely makes it an effective catalyst for such dehydration reactions. nih.gov

Dynamic Covalent Chemistry and Reversible Click Reactions

Dynamic covalent chemistry (DCvC) utilizes reversible reactions to form stable molecules that can adapt their constitution in response to environmental changes. nih.gov Boronic acids are exemplary scaffolds for DCvC due to their ability to undergo rapid and reversible bond formation with nucleophiles under physiological conditions. nih.govrsc.org This has led to applications in self-healing materials, drug delivery systems, and molecular sensing. researchgate.netnih.govnih.gov

The reaction between a boronic acid and a diol to form a cyclic boronate ester is a cornerstone of DCvC. rsc.orgnih.gov This condensation reaction is highly dynamic, with the boronate ester bond constantly forming and breaking. researchgate.net The equilibrium position is sensitive to pH, the concentration of reactants, and the structure of the diol and boronic acid. acs.orgnih.gov

The mechanism of esterification and hydrolysis involves multiple steps. The trigonal boronic acid can react with a diol to form a tetrahedral intermediate, which then eliminates water to yield the cyclic boronate ester. nih.govnih.gov The rate of this exchange is remarkably fast, allowing for rapid adaptation within a dynamic system. nih.gov The stability and kinetics of boronate esters formed from this compound would be influenced by its heightened Lewis acidity (due to the fluorine atoms) and the steric bulk of the ethyl group, which affects the approach of the diol. rsc.org

| Factor | Influence on Boronate Ester Equilibrium |

| pH | Formation is favored at pH values near or above the pKa of the boronic acid. acs.org |

| Boronic Acid pKa | Lower pKa (more acidic) boronic acids can form esters at lower pH. Electron-withdrawing groups (like fluorine) lower the pKa. rsc.orgnih.gov |

| Diol Structure | cis-Diols on five- or six-membered rings form more stable esters. rsc.org |

| Solvent | Aqueous conditions are typical; water participates in the hydrolysis (reverse) reaction. researchgate.net |

Beyond diols, boronic acids participate in other reversible "click" reactions, notably the formation of iminoboronates and salicylhydroxamic-boronate (SHAB) conjugates. nih.govrsc.org

Salicylhydroxamic–Boronate (SHAB) Conjugation involves the reaction between a boronic acid and a salicylhydroxamic acid (SHA). nih.gov This system is noted for its high association constant (on the order of 10⁴ M⁻¹ at pH 7.4) and exceptionally fast reaction kinetics. rsc.orgacs.org The resulting complex is highly stable at physiological pH but can be hydrolyzed under acidic conditions (pH < 5), making it an excellent linker for stimuli-responsive drug delivery systems. rsc.orgacs.org While the kinetics for this specific conjugation have not been fully determined, its rapid and robust nature makes it a powerful tool in dynamic covalent and materials chemistry. rsc.orgacs.org

Protodeboronation and Stability Considerations

Protodeboronation is a significant reaction pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process can be an undesirable side reaction in synthetic applications such as Suzuki-Miyaura cross-coupling, leading to the formation of a deboronated arene byproduct and a reduction in the yield of the desired coupled product. The stability of an arylboronic acid and its susceptibility to protodeboronation are influenced by a variety of factors, including the electronic and steric nature of the substituents on the aromatic ring, as well as the reaction conditions such as pH and temperature.

For this compound, the substituents on the phenyl ring play a crucial role in determining its stability. The presence of two electron-withdrawing fluorine atoms is expected to increase the Lewis acidity of the boronic acid. bohrium.com Generally, an increase in Lewis acidity can influence the rate of protodeboronation, although there is no straightforward correlation between the acidity (pKa) and the rate of decomposition. bohrium.com

The stability of fluorinated phenylboronic acids has been a subject of study, and it has been observed that the position of the fluorine substituents is a key determinant of hydrolytic stability. bohrium.com For instance, phenylboronic acids with two fluorine atoms in the ortho positions to the boronic acid group tend to be less stable. bohrium.com In the case of this compound, the fluorine atoms are located at the 3 and 4 positions, which may confer different stability properties compared to ortho-substituted analogues.

The 2-ethyl group, being an electron-donating alkyl group, may have an opposing electronic effect to the fluorine atoms. Furthermore, its position ortho to the boronic acid group can introduce steric hindrance around the boron center. This steric bulk could potentially hinder the approach of reagents that facilitate protodeboronation, thereby having a stabilizing effect.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Ethyl 3,4 Difluorophenyl Boronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms.

A complete structural assignment of (2-Ethyl-3,4-difluorophenyl)boronic acid would necessitate a suite of one-dimensional NMR experiments.

¹H NMR: This experiment would identify all the distinct proton environments in the molecule. The spectrum would be expected to show signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the aromatic protons. The chemical shifts and coupling constants (J-couplings) of the aromatic protons would be crucial for confirming the substitution pattern on the phenyl ring. The protons of the boronic acid group, -B(OH)₂, may appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments. Signals would be expected for the two carbons of the ethyl group and the six carbons of the substituted phenyl ring. The carbon directly bonded to the boron atom (C-B) often exhibits a broader signal and its detection can sometimes be challenging. The positions of the fluorine atoms would be confirmed by the large carbon-fluorine coupling constants (¹J_CF, ²J_CF, etc.).

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is an indispensable tool. It would show two distinct signals for the two non-equivalent fluorine atoms at positions 3 and 4 of the phenyl ring. The chemical shifts and the fluorine-fluorine coupling constant (³J_FF) would provide definitive evidence for their relative positions. Furthermore, coupling to nearby protons (³J_HF, ⁴J_HF) would help in assigning the proton signals.

¹¹B NMR: Boron-11 NMR spectroscopy is specific for observing the boron nucleus. For a trigonal planar boronic acid, a single, often broad, resonance is expected. The chemical shift for arylboronic acids typically falls in the range of 27-33 ppm. sdsu.edu This experiment would confirm the presence and the electronic environment of the boron atom in the molecule.

Table 1: Predicted NMR Data Types for this compound

| Nucleus | Expected Information |

|---|---|

| ¹H | Chemical shift, integration, and multiplicity of ethyl and aromatic protons. |

| ¹³C | Number and chemical shifts of unique carbon atoms; C-F coupling constants. |

| ¹⁹F | Chemical shifts and coupling constants for the two fluorine atoms. |

Specific, experimentally-derived NMR data for this compound is not available in the cited public literature.

Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton (¹H-¹H) couplings, confirming the connectivity within the ethyl group and establishing the relationship between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹H-¹³C), allowing for the definitive assignment of each proton signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be critical for establishing the connectivity between the ethyl group and the phenyl ring, and between the aromatic protons and the fluorinated or boronic acid-substituted carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of atoms, which is useful for determining the preferred conformation of the molecule, such as the orientation of the ethyl group relative to the phenyl ring.

Published 2D NMR spectra for this compound were not found in the surveyed research.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns.

For this compound (Molecular Formula: C₈H₉BF₂O₂), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

The fragmentation pattern in an electron ionization (EI) or collision-induced dissociation (CID) experiment would be expected to show characteristic losses. Phenylboronic acids are known to undergo fragmentation involving the boronic acid group. Common fragmentation pathways could include:

Loss of water (H₂O) from the boronic acid moiety.

Loss of the entire boronic acid group or parts of it.

Cleavage of the ethyl group, such as the loss of a methyl radical (•CH₃) or an ethyl radical (•C₂H₅).

Rearrangements involving the fluorine atoms.

Specific mass spectra and detailed fragmentation analysis for this compound are not documented in the available scientific literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

For this compound, the key vibrational modes would include:

O-H Stretching: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, corresponding to the hydroxyl groups of the boronic acid, often involved in hydrogen bonding.

C-H Stretching: Signals in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds of the ethyl group and above 3000 cm⁻¹ for the aromatic C-H bonds.

Aromatic C=C Stretching: A series of sharp bands in the 1450-1600 cm⁻¹ region.

B-O Stretching: A strong, characteristic band typically found around 1330-1380 cm⁻¹. researchgate.net

C-F Stretching: Strong absorptions in the fingerprint region, typically between 1100-1350 cm⁻¹, confirming the presence of the carbon-fluorine bonds. researchgate.net

B-C Stretching: A weaker vibration, also located in the fingerprint region.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-C bonds of the ethyl group.

Table 2: Expected Vibrational Modes for this compound

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Boronic Acid) | IR | 3200-3600 (broad) |

| Aromatic C-H | IR/Raman | >3000 |

| Aliphatic C-H | IR/Raman | 2850-3000 |

| Aromatic C=C | IR/Raman | 1450-1600 |

| B-O | IR | 1330-1380 |

Experimentally recorded IR and Raman spectra for this compound have not been identified in public domain research.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide a wealth of structural information.

The analysis would yield:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-F, C-B, B-O) and angles, confirming the molecular geometry.

Conformation: The exact conformation of the molecule in the crystal lattice, including the torsion angles defining the orientation of the ethyl and boronic acid groups relative to the phenyl ring.

Intermolecular Interactions: Detailed insight into the crystal packing, revealing intermolecular forces such as hydrogen bonding between the boronic acid groups, which often form dimeric or polymeric structures. Pi-stacking interactions between the phenyl rings might also be observed.

A published crystal structure for this compound is not available in crystallographic databases or the scientific literature.

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provide information about the electronic transitions within a molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of a substituted benzene (B151609) ring. The positions (λ_max) and intensities (molar absorptivity, ε) of the π→π* transitions would be influenced by the electronic effects of the ethyl, difluoro, and boronic acid substituents.

Fluorescence Spectroscopy: Many phenylboronic acids exhibit fluorescence. An emission spectrum would reveal the wavelength of emitted light after excitation at a specific wavelength. The fluorescence quantum yield and lifetime could also be measured to characterize the excited state properties of the molecule. The emission properties are often sensitive to the local environment, such as solvent polarity and pH.

Publicly available electronic absorption or emission spectra for this compound have not been found in the reviewed literature.

Computational and Theoretical Studies of 2 Ethyl 3,4 Difluorophenyl Boronic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a powerful lens through which the intricacies of molecular systems can be explored with a favorable balance of accuracy and computational cost. For a molecule such as (2-Ethyl-3,4-difluorophenyl)boronic acid, DFT calculations can provide profound insights into its fundamental characteristics.

Molecular Geometry and Electronic Structure Elucidation

The starting point for any computational analysis is the determination of the molecule's most stable three-dimensional arrangement of atoms, its equilibrium geometry. DFT methods are routinely employed to perform geometry optimizations, yielding precise information on bond lengths, bond angles, and dihedral angles. For this compound, a geometry optimization would reveal the spatial orientation of the ethyl and boronic acid groups relative to the difluorophenyl ring. It is anticipated that the boronic acid group, -B(OH)₂, would exhibit a trigonal planar geometry around the boron atom.

Subsequent to geometry optimization, a wealth of information regarding the electronic structure can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, the spatial distribution of these frontier orbitals can pinpoint the likely sites for electrophilic and nucleophilic attack. For instance, in related arylboronic acids, the HOMO is often localized on the aromatic ring, while the LUMO is centered on the vacant p-orbital of the boron atom.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the oxygen atoms of the hydroxyl groups and the fluorine atoms would be expected to be regions of negative potential, while the hydrogen atoms of the hydroxyl groups and the boron atom would exhibit positive potential.

Table 1: Representative DFT-Calculated Properties for a Substituted Phenylboronic Acid Analogue

| Property | Representative Value | Significance for this compound |

| B-C Bond Length | ~1.55 Å | Indicates the strength of the bond connecting the boronic acid moiety to the phenyl ring. |

| O-B-O Bond Angle | ~120° | Confirms the expected trigonal planar geometry around the boron atom. |

| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Provides an indication of the molecule's chemical stability and reactivity. |

Note: The values presented in this table are illustrative and based on DFT calculations for analogous substituted phenylboronic acids. Specific values for this compound would require dedicated computational studies.

Reaction Pathway Elucidation and Transition State Analysis

A significant application of DFT is in the exploration of reaction mechanisms. For this compound, a key reaction of interest is the Suzuki-Miyaura cross-coupling, a cornerstone of modern organic synthesis. DFT calculations can be employed to map out the potential energy surface of this reaction, identifying the structures of intermediates and, crucially, the transition states that connect them.

The transition state represents the highest energy point along the reaction coordinate and is characterized by the presence of a single imaginary vibrational frequency. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. By locating and characterizing the transition states for the oxidative addition, transmetalation, and reductive elimination steps of the Suzuki-Miyaura catalytic cycle, computational chemists can gain a detailed understanding of the reaction's feasibility and kinetics. These studies can also shed light on the role of the ethyl and difluoro substituents on the reactivity of the boronic acid.

Thermochemical and Kinetic Parameter Prediction

From the vibrational frequencies calculated within a DFT framework, it is possible to derive important thermochemical properties such as enthalpy, entropy, and Gibbs free energy. These parameters are essential for predicting the spontaneity and equilibrium position of chemical reactions. For instance, by calculating the Gibbs free energy change for a reaction involving this compound, one can determine whether the reaction is thermodynamically favorable under a given set of conditions.

Kinetic parameters, most notably the rate constant of a reaction, can be estimated using Transition State Theory (TST). TST relates the rate constant to the Gibbs free energy of activation. By computing the free energy difference between the reactants and the transition state, an ab initio prediction of the reaction rate can be made. Such predictions are invaluable for understanding and optimizing reaction conditions.

Molecular Dynamics Simulations

While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic perspective, tracking the motions of atoms and molecules over time. For this compound, MD simulations would be particularly relevant for understanding its behavior in solution. These simulations can reveal information about conformational flexibility, such as the rotation of the ethyl and boronic acid groups, and the interactions of the molecule with solvent molecules. This dynamic understanding is crucial for a complete picture of the compound's properties and reactivity in a realistic chemical environment. rsc.org

Quantitative Structure–Property Relationship (QSPR) Modeling

Machine Learning Approaches in Boronate Chemistry

The application of machine learning (ML) in chemistry is a rapidly expanding field, with significant potential for accelerating the discovery and optimization of chemical reactions. acs.orgchemrxiv.org In the realm of boronate chemistry, ML models are being developed to predict the outcomes of reactions, such as the yield of Suzuki-Miyaura cross-coupling reactions. researchgate.netucla.edunih.gov These models are trained on large datasets of experimental results and can learn complex relationships between the structures of the reactants, the reaction conditions, and the resulting yield. For this compound, an ML model could be used to predict the optimal catalyst, base, and solvent for a desired cross-coupling reaction, thereby streamlining the experimental workflow and reducing the time and resources required for reaction optimization. acs.org

Based on a thorough review of available scientific literature, there is insufficient specific data regarding "this compound" to construct the detailed article as outlined in the user's request. The existing research primarily focuses on related but structurally distinct compounds, such as 3,4-difluorophenylboronic acid and 2,4-difluorophenylboronic acid.

Consequently, providing a scientifically accurate and detailed analysis for each specified subsection—including its role in Suzuki-Miyaura coupling, stereoselective transformations, functional group interconversions, and its applications in organocatalysis and Lewis acid catalysis—is not possible without resorting to speculation and extrapolation from these related compounds. This would not meet the required standards of scientific accuracy and strict focus on the specified subject.

Therefore, the requested article on the "Advanced Chemical Transformations and Applications of this compound" cannot be generated at this time due to the lack of dedicated research findings and data in the public domain.

Advanced Chemical Transformations and Applications of 2 Ethyl 3,4 Difluorophenyl Boronic Acid

Development of Supramolecular Assemblies and Dynamic Covalent Frameworks

The boronic acid moiety is a versatile functional group for constructing dynamic chemical systems due to its ability to form reversible covalent bonds, primarily boronate esters, with diols. This reactivity is central to its potential use in creating sophisticated supramolecular structures.

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures, and boronic acids were among the first building blocks used for their synthesis. rsc.orgtcichemicals.com The primary chemical transformation is the condensation reaction between a boronic acid and a polyol linker, such as a catechol, to form boronic ester linkages. tcichemicals.com

For (2-Ethyl-3,4-difluorophenyl)boronic acid, its role would be as a functionalized node in a COF structure. The difluoro-substitution pattern is expected to significantly influence the properties of the resulting framework. The electron-withdrawing nature of fluorine atoms increases the Lewis acidity of the boron center, which can enhance the stability of the boronate ester linkage. Furthermore, fluorinated COFs have been explored for various applications, including drug delivery, due to their unique properties. nih.gov

A potential synthetic route could involve the reaction of this compound with a planar polyol linker, such as 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP), under solvothermal conditions. The resulting COF would feature a honeycomb-like layered structure where the (2-Ethyl-3,4-difluorophenyl) units decorate the pores. Post-synthetic modification strategies could also be employed, where a pre-formed COF is functionalized with boronic acid groups to create specific microenvironments within the pores for applications like selective adsorption of diol-containing compounds. nih.govresearchgate.netnih.govbohrium.com

Table 1: Potential Building Blocks for COFs with this compound Press the "Generate" button to create a sample of potential building blocks.

| Linker Type | Example Compound | Resulting Linkage | Potential COF Application |

|---|

Self-Healing Materials and Vitrimers

The reversible nature of boronate ester bonds is ideal for the design of self-healing materials and vitrimers—a class of plastics that combines the properties of thermosets and thermoplastics. mdpi.com The dynamic covalent exchange of boronate esters allows the material to be reprocessed and healed upon damage. mdpi.commdpi.comrsc.org

In this context, this compound can be incorporated as a cross-linking agent in a polymer network. The key chemical principle is the transesterification of boronic esters. rsc.org When the material is heated, the boronate ester bonds can break and reform, allowing the polymer chains to move and the material to be reshaped or healed. nih.govrsc.org

The substituents on the phenyl ring play a crucial role in modulating the dynamic properties. The electron-withdrawing fluorine atoms would increase the rate of hydrolysis of the boronate ester, which can be a disadvantage in humid environments. However, strategies like incorporating intramolecular coordination with nitrogen atoms can enhance hydrolytic stability. nih.gov The steric bulk of the ethyl group at the ortho position could influence the kinetics of the exchange reaction, potentially affecting the healing temperature and rate. These materials are often prepared by mixing polymers functionalized with boronic acids with polymers containing diol groups. nih.govnih.govresearchgate.net

Integration into Advanced Functional Materials

The chemical utility of this compound extends to its integration into various functional materials, where it can impart specific reactivity or recognition capabilities.

Polymer Chemistry and Polymer Functionalization

Boronic acids can be incorporated into polymers through two main routes: polymerization of a boronic acid-containing monomer or post-polymerization modification of a pre-existing polymer. mdpi.comrsc.org For instance, a vinyl- or acrylamide-functionalized derivative of this compound could be copolymerized with other monomers to create responsive polymers. researchgate.net

These boronic acid-functionalized polymers can exhibit stimuli-responsive behavior. For example, they can undergo changes in solubility or conformation in response to changes in pH or the presence of diols like glucose. rsc.orgnih.govacs.org This property is the basis for their use in biomedical applications. The Suzuki-Miyaura cross-coupling reaction is another powerful tool where this compound could be used to synthesize conjugated polymers or to attach specific side chains to a polymer backbone. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Dye-Sensitized Systems (e.g., for solar cells)

In dye-sensitized solar cells (DSSCs), a sensitizer (B1316253) dye absorbs light and injects electrons into a semiconductor, typically titanium dioxide (TiO2). The dye must be anchored to the semiconductor surface, and boronic acids have been explored as effective anchoring groups. researchgate.netnih.govtandfonline.comacs.org

This compound could serve as the anchoring moiety of a larger dye molecule. The boronic acid group can form a stable covalent bond with the TiO2 surface. researchgate.netbohrium.com The electronic properties of the dye, which are critical for cell efficiency, would be influenced by the ethyl and difluoro substituents. The electron-withdrawing fluorine atoms could affect the energy levels of the dye's molecular orbitals, potentially improving electron injection efficiency. Computational studies have suggested that the choice of anchoring group is dependent on the specific surface of the TiO2. bohrium.com

Table 2: Comparison of Anchoring Groups for Dye-Sensitized Solar Cells Press the "Generate" button to create a sample comparison of anchoring groups.

| Anchoring Group | Bonding to TiO2 | Key Advantages | Potential Issues |

|---|

Chemosensors and Molecular Recognition Systems

The ability of boronic acids to reversibly bind with diols forms the chemical basis for their extensive use in chemosensors, particularly for saccharides like glucose. nih.govnih.gov A sensor molecule incorporating the this compound unit would typically also contain a reporter group, such as a fluorophore.

The key chemical principle is the change in the properties of the reporter group upon binding of the target analyte. For example, binding of a sugar to the boronic acid can alter the electronic properties of the phenyl ring, leading to a change in the fluorescence of the attached fluorophore. The presence of two electron-withdrawing fluorine atoms is particularly significant here. They lower the pKa of the boronic acid, allowing it to bind sugars at physiological pH (around 7.4), which is a crucial feature for biological sensing applications. frontiersin.org The interaction of the boronic acid with the diol leads to a change in the hybridization of the boron atom from sp2 to sp3, which can modulate photoinduced electron transfer (PET) processes in fluorescent sensors. frontiersin.orgnih.gov

Future Research Directions and Emerging Paradigms for 2 Ethyl 3,4 Difluorophenyl Boronic Acid

Novel Synthetic Routes and Green Chemistry Approaches

The development of sustainable and efficient methods for the synthesis of polysubstituted phenylboronic acids is a cornerstone of modern medicinal and materials chemistry. mdpi.com Future research into the preparation of (2-Ethyl-3,4-difluorophenyl)boronic acid is anticipated to move beyond traditional Grignard-based methods, which often require stringent anhydrous conditions and may have a limited functional group tolerance. nih.gov

Exploration into direct C-H borylation of 1-ethyl-2,3-difluorobenzene (B13223931), catalyzed by transition metals such as iridium or rhodium, presents a promising green alternative. This atom-economical approach could significantly reduce waste by circumventing the need for pre-functionalized starting materials. mdpi.com Additionally, photo-induced, metal-free borylation reactions of the corresponding aryl halides or triflates could offer milder reaction conditions and broader functional group compatibility.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Potential Advantages | Potential Challenges | Green Chemistry Alignment |

| Grignard Reaction | Established methodology | Requires anhydrous conditions, limited functional group tolerance | Moderate |

| C-H Borylation | Atom-economical, reduced waste | Regioselectivity control | High |

| Photo-induced Borylation | Mild conditions, metal-free options | Substrate scope may be limited | High |

| One-Pot Synthesis | Increased efficiency, reduced waste | Compatibility of reaction steps | High |

Advanced Catalytic Systems and Multicomponent Reactions

The utility of this compound as a coupling partner in cross-coupling reactions is a significant area for future exploration. Its sterically hindered nature, due to the ortho-ethyl group, presents a challenge for traditional palladium catalysts. nih.govrsc.org Research is expected to focus on the development and application of advanced catalytic systems capable of overcoming this steric hindrance. N-heterocyclic carbene (NHC) and biarylphosphine ligands on palladium complexes have shown promise in facilitating Suzuki-Miyaura couplings of sterically demanding substrates. organic-chemistry.orgresearchgate.net

Multicomponent reactions (MCRs) that incorporate this compound are another exciting frontier. rsc.org The Petasis borono-Mannich reaction, for example, could be employed to synthesize α-amino acids bearing the 2-ethyl-3,4-difluorophenyl moiety from glyoxylic acid and amines. beilstein-journals.org The development of novel MCRs where this boronic acid acts as a key building block would provide rapid access to diverse and complex molecular scaffolds. nih.gov Furthermore, the unique electronic properties conferred by the difluoro substitution could be harnessed in catalysis, for instance, in the design of boronic acid-based Lewis acid catalysts. rsc.org

Table 2: Potential Advanced Catalytic Applications of this compound

| Reaction Type | Catalyst System | Potential Product | Significance |

| Suzuki-Miyaura Coupling | Pd-NHC or Pd-Biarylphosphine | Sterically hindered biaryls | Access to novel scaffolds for materials and medicinal chemistry |

| Petasis borono-Mannich | Catalyst-free or Lewis acid | α-Amino acids | Rapid synthesis of non-proteinogenic amino acids |

| Chan-Lam Coupling | Copper-catalyzed | Diaryl ethers or amines | C-O and C-N bond formation |

| Multicomponent Reactions | Various (e.g., Rhodium, Iridium) | Complex heterocyclic systems | High-throughput synthesis of diverse molecular libraries |

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic methodologies for this compound and its derivatives to continuous flow and automated platforms represents a significant leap towards more efficient and reproducible chemical synthesis. nih.gov Flow chemistry offers several advantages, including precise control over reaction parameters, enhanced safety for handling reactive intermediates, and the potential for straightforward scaling-up. thieme-connect.de The synthesis of boronic acids via lithium-halogen exchange, a process that can be challenging in batch, has been successfully implemented in flow reactors, suggesting a viable route for the continuous production of this compound. nih.gov

Automated synthesis platforms, which can perform multi-step reaction sequences with minimal human intervention, are poised to revolutionize drug discovery and materials science. synplechem.comnih.gov The development of protocols that allow for the integration of this compound into these automated systems, for instance, through the use of stable boronate esters like MIDA boronates, would greatly accelerate the synthesis of compound libraries for biological screening. acs.org

Exploration of New Chemical Transformations and Reactivity Modes

Beyond its well-established role in Suzuki-Miyaura cross-coupling reactions, the unique electronic and steric features of this compound open up avenues for exploring novel chemical transformations. The difluoro substitution pattern significantly influences the Lewis acidity of the boronic acid, which could be exploited in catalysis or as a directing group in C-H functionalization reactions. sigmaaldrich.com

Recent advancements have demonstrated that alkylboronic acids can serve as precursors to alkyl radicals under photoredox catalysis. nih.gov Investigating whether this compound can participate in similar transformations, acting as a source of the corresponding aryl radical, could lead to new methods for C-C and C-heteroatom bond formation. Furthermore, the development of new transformations that leverage the specific reactivity of the C-B bond in this sterically and electronically distinct molecule is a fertile area for research. researchgate.net This could include novel borylation, protodeborylation, and halodeborylation reactions, providing access to a wider range of functionalized derivatives.

Synergistic Experimental and Computational Research Strategies

The integration of computational chemistry with experimental studies offers a powerful approach to accelerate the development of new reactions and gain a deeper understanding of reaction mechanisms involving this compound. nih.gov Density Functional Theory (DFT) calculations can be employed to predict reaction outcomes, elucidate the role of catalysts and ligands, and rationalize the observed reactivity and selectivity. nih.gov

For instance, computational modeling can aid in the design of optimal ligands for challenging Suzuki-Miyaura couplings by predicting the stability of catalytic intermediates and the energy barriers of key elementary steps. rsc.org Similarly, computational studies can guide the development of novel multicomponent reactions by identifying thermodynamically favorable reaction pathways. rsc.org The synergy between in silico prediction and experimental validation will be instrumental in unlocking the full synthetic potential of this compound and designing new applications for this versatile building block. nih.gov

Q & A

Q. What are the primary challenges in synthesizing (2-Ethyl-3,4-difluorophenyl)boronic acid for pharmaceutical applications?

- Methodological Answer : Synthesis challenges include purification difficulties due to boronic acid reactivity and instability. Prodrugs (e.g., pinacol esters) are often synthesized first to enhance stability during multi-step reactions . The presence of fluorine and ethyl substituents may require tailored cross-coupling conditions (e.g., Suzuki-Miyaura reactions) to avoid side reactions. Post-synthetic purification typically involves chromatography under inert conditions to prevent boroxine formation .

Q. How do researchers ensure analytical accuracy when quantifying trace boronic acid impurities in drug substances?

- Methodological Answer : Triple quadrupole LC-MS/MS in MRM mode is preferred for sensitivity and specificity. For example, underivatized boronic acids like carboxy phenyl boronic acid can be detected at sub-ppm levels using optimized ion-pairing agents (e.g., ammonium formate) and collision energies. Method validation follows ICH guidelines, emphasizing linearity (R² > 0.99), LOQ (<1 ppm), and robustness against matrix effects .

Q. What experimental models are used to evaluate the anticancer potential of boronic acid derivatives?

- Methodological Answer : Glioblastoma cell lines (e.g., U87-MG) are common in vitro models. Compounds are screened via MTT assays to measure IC₅₀ values. For mechanistic studies, tubulin polymerization inhibition assays and apoptosis markers (e.g., Annexin V staining) are employed. Orthotopic xenograft models in mice may follow to assess in vivo efficacy .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution) influence the binding kinetics of this compound with diols?

- Methodological Answer : Fluorine enhances electrophilicity of the boron atom, accelerating diol binding. Stopped-flow fluorescence experiments reveal kon values (e.g., 10³–10⁴ M⁻¹s⁻¹ for fructose) and equilibrium constants (Kd). The 3,4-difluoro substitution increases acidity (pKa ~7.5), favoring tetrahedral boronate formation at physiological pH .

Q. What strategies mitigate non-specific interactions in boronic acid-based glycoprotein biosensors?

- Methodological Answer : Surface plasmon resonance (SPR) studies show that secondary interactions (e.g., hydrophobic/hydrogen bonding) can be minimized using low-ionic-strength buffers (e.g., 10 mM HEPES, pH 7.4) and competitive eluents (e.g., sorbitol). Immobilization of AECPBA (4-[(2-aminoethyl)carbamoyl]phenylboronic acid) on carboxymethyl dextran surfaces improves selectivity for terminal sialic acid residues .

Q. How does MALDI-MS overcome challenges in sequencing peptide boronic acids with multiple boronic acid moieties?

- Methodological Answer : On-plate derivatization with 2,5-dihydroxybenzoic acid (DHB) prevents boroxine formation by in situ esterification. For branched peptides, MS/MS fragmentation (CID or ETD) identifies boronic acid positions via neutral loss of pinacol (138 Da) or DHB adducts. This method achieves sequencing of peptides with ≤5 boronic acid groups .

Key Research Considerations

- Contradictions : While boronic acids generally bind diols rapidly (<10 s), some glycoproteins (e.g., RNase B) exhibit slower kinetics due to steric hindrance, necessitating buffer optimization .

- Thermal Stability : Aryl boronic acids with electron-withdrawing groups (e.g., -CF₃) show enhanced thermal stability (decomposition >400°C), making them candidates for flame-retardant polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.